1-Ethyl-2-thia-1-azaspiro[4.5]decan-4-one 2,2-dioxide

Catalog No.
S13575578
CAS No.
M.F
C10H17NO3S
M. Wt
231.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethyl-2-thia-1-azaspiro[4.5]decan-4-one 2,2-diox...

Product Name

1-Ethyl-2-thia-1-azaspiro[4.5]decan-4-one 2,2-dioxide

IUPAC Name

1-ethyl-2,2-dioxo-2λ6-thia-1-azaspiro[4.5]decan-4-one

Molecular Formula

C10H17NO3S

Molecular Weight

231.31 g/mol

InChI

InChI=1S/C10H17NO3S/c1-2-11-10(6-4-3-5-7-10)9(12)8-15(11,13)14/h2-8H2,1H3

InChI Key

PTHNJGKVWWDSGB-UHFFFAOYSA-N

Canonical SMILES

CCN1C2(CCCCC2)C(=O)CS1(=O)=O

1-Ethyl-2-thia-1-azaspiro[4.5]decan-4-one 2,2-dioxide is a unique organic compound characterized by its spirocyclic structure, which incorporates both sulfur and nitrogen atoms. Its molecular formula is C_{11}H_{17}N_{1}O_{2}S_{1}, and it has a molecular weight of 231.31 g/mol . The compound features a thiazolidine ring fused to a spirodecane framework, resulting in distinct stereochemical properties that may influence its biological activity and reactivity.

The chemical behavior of 1-Ethyl-2-thia-1-azaspiro[4.5]decan-4-one 2,2-dioxide can be analyzed through various reactions typical of spirocyclic compounds. Key reactions include:

  • Nucleophilic Substitution: The sulfur atom can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Oxidation: The presence of the sulfur atom enables oxidation reactions, potentially forming sulfoxides or sulfones.
  • Condensation Reactions: The compound can participate in condensation reactions with carbonyl compounds, leading to the formation of larger and more complex molecular structures.

These reactions highlight the compound's potential for further chemical modifications and applications in synthetic chemistry.

Research into the biological activity of 1-Ethyl-2-thia-1-azaspiro[4.5]decan-4-one 2,2-dioxide indicates promising pharmacological properties. Compounds with similar spirocyclic structures have been noted for their:

  • Antimicrobial Activity: Some derivatives exhibit significant antibacterial and antifungal properties.
  • Anticancer Potential: Preliminary studies suggest that spirocyclic compounds may have cytotoxic effects against various cancer cell lines .
  • Neuroprotective Effects: Certain analogs have shown potential in protecting neuronal cells from oxidative stress.

Further investigations are necessary to fully elucidate the specific biological mechanisms and therapeutic potential of this compound.

The synthesis of 1-Ethyl-2-thia-1-azaspiro[4.5]decan-4-one 2,2-dioxide can be achieved through several methods:

  • Cyclization Reactions: Utilizing precursors that contain both nitrogen and sulfur functionalities, cyclization can be induced under acidic or basic conditions to form the spirocyclic structure.
  • Multicomponent Reactions: These reactions involve the simultaneous reaction of multiple reactants to form complex products efficiently.
  • Functional Group Transformations: Starting from simpler thiazolidine derivatives, subsequent functionalization can yield the desired compound.

These methods allow for the exploration of various synthetic pathways to optimize yield and purity.

The applications of 1-Ethyl-2-thia-1-azaspiro[4.5]decan-4-one 2,2-dioxide span several fields:

  • Pharmaceutical Development: Due to its potential biological activity, it may serve as a lead compound for developing new drugs targeting infectious diseases or cancer.
  • Agricultural Chemistry: Its antimicrobial properties could be explored for use in pesticides or fungicides.
  • Material Science: The unique structural features might lend themselves to applications in creating novel materials with specific mechanical or thermal properties.

Interaction studies involving 1-Ethyl-2-thia-1-azaspiro[4.5]decan-4-one 2,2-dioxide focus on its behavior in biological systems:

  • Protein Binding Affinity: Understanding how this compound interacts with proteins can provide insights into its mechanism of action and therapeutic efficacy.
  • Metabolic Pathways: Investigating how the compound is metabolized within biological systems can inform its pharmacokinetic properties.

These studies are crucial for assessing the safety and effectiveness of potential applications in medicine and agriculture.

Several compounds share structural similarities with 1-Ethyl-2-thia-1-azaspiro[4.5]decan-4-one 2,2-dioxide:

Compound NameStructure TypeNotable Properties
1-Azaspiro[4.5]decaneAza-spirocyclicExhibits neuroprotective effects
2-Thia-1-pyrrolidineThiazolidineKnown for antimicrobial activity
3-Thia-[3.3.0]octaneThioetherUsed in material sciences for polymer synthesis
3-Azaspiro[4.5]decaneAza-spirocyclicPotential anticancer activity

The uniqueness of 1-Ethyl-2-thia-1-azaspiro[4.5]decan-4-one 2,2-dioxide lies in its specific combination of nitrogen and sulfur within a spirocyclic framework, which may confer distinct biological activities not found in other similar compounds.

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Exact Mass

231.09291458 g/mol

Monoisotopic Mass

231.09291458 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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